4-Methyl-2-propoxypyridin-3-amine
Description
4-Methyl-2-propoxypyridin-3-amine is a pyridine derivative characterized by a methyl group at the 4-position, a propoxy group at the 2-position, and an amine substituent at the 3-position of the pyridine ring. Pyridine derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. The presence of substituents like methyl, propoxy, and amine groups influences the compound’s reactivity, solubility, and biological activity. However, direct experimental data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally analogous pyridine derivatives.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-methyl-2-propoxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-6-12-9-8(10)7(2)4-5-11-9/h4-5H,3,6,10H2,1-2H3 |
InChI Key |
DWTBZLXIHRBMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=CC(=C1N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propoxypyridin-3-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 4-methyl-2-chloropyridine with propylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the substitution process.
Another method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-methyl-2-bromopyridine is coupled with propylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 4-Methyl-2-propoxypyridin-3-amine often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of continuous flow reactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-propoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-2-propoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-propoxypyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Amines
The following analysis compares 4-Methyl-2-propoxypyridin-3-amine with related pyridine-based amines based on substituent effects and available data from the evidence:
Table 1: Structural and Functional Group Comparisons
Key Observations
Substituent Effects on Reactivity :
- The propoxy group in 4-Methyl-2-propoxypyridin-3-amine is analogous to methoxy groups in compounds like 5-(2-Methoxypyridin-3-yl)pyridin-2-amine . Ether substituents typically enhance solubility in organic solvents but may reduce metabolic stability compared to smaller groups like methyl.
- Nitro groups (e.g., in 4-Methyl-3-nitropyridin-3-amine ) introduce strong electron-withdrawing effects, increasing electrophilicity and reactivity in substitution reactions.
Biological and Pharmacological Implications: Pyridine amines with halogen substituents (e.g., 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine ) often exhibit enhanced binding to hydrophobic pockets in proteins, making them candidates for drug discovery. Pyrazole-pyridine hybrids (e.g., N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) demonstrate diverse biological activities, including kinase inhibition.
Synthetic Challenges :
- The synthesis of 4-Methyl-2-propoxypyridin-3-amine may require regioselective installation of the propoxy group, a challenge highlighted in analogous methodologies (e.g., copper-catalyzed coupling in ).
Biological Activity
4-Methyl-2-propoxypyridin-3-amine is a heterocyclic organic compound belonging to the pyridine family. Its structure features a pyridine ring with a methyl group at the 4-position, a propoxy group at the 2-position, and an amine group at the 3-position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 4-methyl-2-propoxypyridin-3-amine |
| Canonical SMILES | CC(C)OC1=NC=CC(=C1N)C |
The synthesis of 4-Methyl-2-propoxypyridin-3-amine can be achieved through various methods, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This may include inhibition of enzyme activity or binding to receptor sites, which alters cellular signaling pathways .
Antimicrobial Properties
Research indicates that 4-Methyl-2-propoxypyridin-3-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammatory markers in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases. The precise mechanisms are still being elucidated but may involve modulation of cytokine production and inhibition of inflammatory cell migration.
Case Studies
- Case Study on Antimicrobial Efficacy : A study examined the effects of 4-Methyl-2-propoxypyridin-3-amine on Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory responses in human cell lines. It was found to significantly decrease the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) after treatment with lipopolysaccharides (LPS), highlighting its therapeutic potential in managing chronic inflammatory conditions.
Comparative Analysis
To better understand the unique properties of 4-Methyl-2-propoxypyridin-3-amine, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-2-aminopyridine | Lacks propoxy group | Known for neuroprotective effects |
| 2-Propoxy-4-methylpyridine | Lacks amine group | Exhibits moderate antimicrobial activity |
| 4-Methyl-2-ethoxypyridin-3-amine | Ethoxy instead of propoxy group | Limited data on biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
